![molecular formula C18H25N5O2 B14426909 N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide CAS No. 81822-80-2](/img/structure/B14426909.png)
N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrazole ring, a cyclohexyl group, and an acetamide moiety, making it a unique and versatile molecule for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide typically involves multiple steps, starting with the preparation of the tetrazole ring. The tetrazole ring can be synthesized through the reaction of an alkyl or aryl nitrile with sodium azide under acidic conditions. The cyclohexyl group is then introduced via a nucleophilic substitution reaction. The final step involves the coupling of the tetrazole derivative with 4-(3-bromopropoxy)phenylacetamide under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors with high affinity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding strength. The acetamide moiety can form hydrogen bonds with target proteins, further stabilizing the interaction.
類似化合物との比較
Similar Compounds
- N-{4-[3-(1-Phenyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide
- N-{4-[3-(1-Methyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide
- N-{4-[3-(1-Benzyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide
Uniqueness
N-{4-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]phenyl}acetamide is unique due to the presence of the cyclohexyl group, which imparts distinct hydrophobic properties and enhances its binding affinity to molecular targets. This makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
81822-80-2 |
|---|---|
分子式 |
C18H25N5O2 |
分子量 |
343.4 g/mol |
IUPAC名 |
N-[4-[3-(1-cyclohexyltetrazol-5-yl)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C18H25N5O2/c1-14(24)19-15-9-11-17(12-10-15)25-13-5-8-18-20-21-22-23(18)16-6-3-2-4-7-16/h9-12,16H,2-8,13H2,1H3,(H,19,24) |
InChIキー |
ZKUOIYNTYGWLRT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCC2=NN=NN2C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


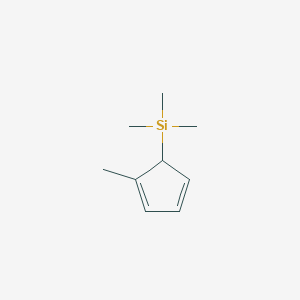
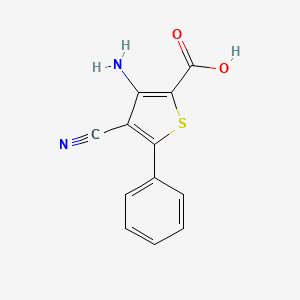
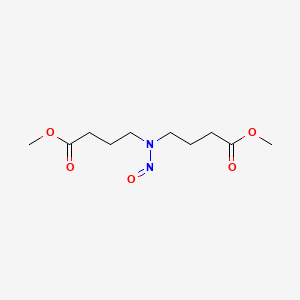

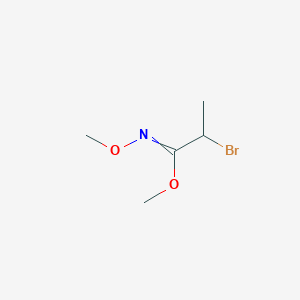
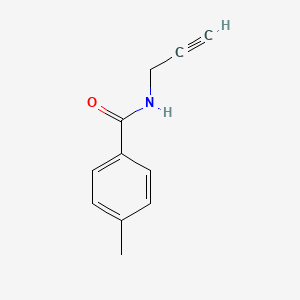



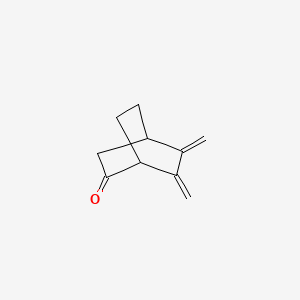
![1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14426891.png)
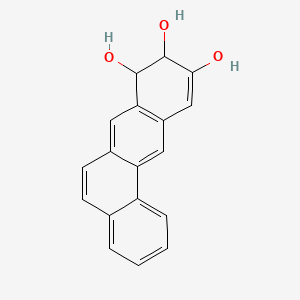
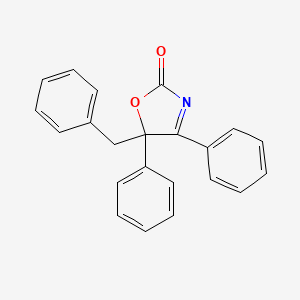
![1-Ethyl-2-methyl-1H-naphtho[2,3-D]imidazole](/img/structure/B14426911.png)
